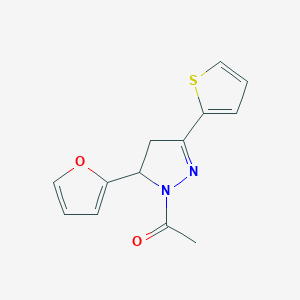

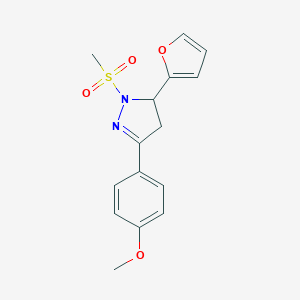

![molecular formula C18H15BrN2O3S2 B488585 (Z)-N-(3-(4-溴苯基)-5,5-二氧化四氢噻吩并[3,4-d]噻唑-2(3H)-亚甲基)苯甲酰胺 CAS No. 620543-72-8](/img/structure/B488585.png)

(Z)-N-(3-(4-溴苯基)-5,5-二氧化四氢噻吩并[3,4-d]噻唑-2(3H)-亚甲基)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

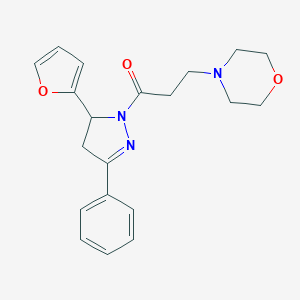

“(Z)-N-(3-(4-bromophenyl)-5,5-dioxidotetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)benzamide” is a compound that has been studied for its various pharmaceutical applications . It is a derivative of thiazole, a heterocyclic compound that is a good pharmacophore nucleus .

Synthesis Analysis

The synthesis of this compound involves several steps, including the rearrangement of alkyl and aryl groups facilitated by the removal of a proton from N-3 . More details about the synthesis process can be found in the referenced articles .Molecular Structure Analysis

The molecular structure of this compound has been confirmed by physicochemical properties and spectroanalytical data . The crystal structure of the compound is monoclinic, with specific parameters provided .Chemical Reactions Analysis

The compound undergoes various chemical reactions during its synthesis . The torsion angles, bond lengths, and bond strengths between the planes of the thiazole and phenyl rings were optimized by theoretical calculations .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound have been analyzed using various spectroanalytical techniques . The compound has a mass of 469 [M + +1] and its theoretical composition is C, 43.65; H, 2.59; N, 11.98 .科学研究应用

合成和抗真菌活性

合成技术:该化合物已用于通过碱催化环化和其他技术合成各种取代的苯甲酰胺。例如,在溴的存在下,相应 1-芳酰基-3-芳基硫脲与苯乙酮的碱催化环化用于制备各种取代的苯甲酰胺,展示了一种合成这类化合物的方法 (Saeed 等人,2008 年)。类似地,微波辐射为合成 N-(4-甲基-3-甲苯基噻唑-2(3H)-亚甲基)取代的苯甲酰胺提供了一种更清洁、更高效和更快速的方法,表明了加速合成过程的潜力 (Saeed,2009 年)。

抗真菌和抗菌活性:合成的化合物已对其抗真菌和抗菌特性进行了测试,其中一些表现出低至中等的活性。这表明这些化合物在开发抗真菌剂中的潜在用途,加深了我们对其生物活性和应用的理解 (Saeed 等人,2008 年)。

抗病毒活性:一些衍生物对 HIV-2 菌株显示出显着的活性,表明它们作为 NNRTI 的潜力及其在抗病毒疗法中的可能用途 (Saeed 等人,2011 年)。

抗癌应用:某些合成的化合物对各种癌细胞系表现出中等到优异的抗癌活性,表明它们在癌症治疗中的潜力以及在肿瘤学研究中进一步探索这些化合物的必要性 (Ravinaik 等人,2021 年)。

属性

IUPAC Name |

N-[3-(4-bromophenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15BrN2O3S2/c19-13-6-8-14(9-7-13)21-15-10-26(23,24)11-16(15)25-18(21)20-17(22)12-4-2-1-3-5-12/h1-9,15-16H,10-11H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMKNBAXIXXZWGM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(CS1(=O)=O)SC(=NC(=O)C3=CC=CC=C3)N2C4=CC=C(C=C4)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15BrN2O3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

451.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-N-(3-(4-bromophenyl)-5,5-dioxidotetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)benzamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

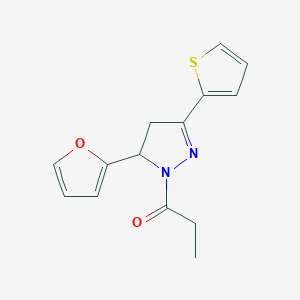

![N-[2,6-dimethyl-3-[(4-methyl-1-piperazinyl)sulfonyl]phenyl]-N,4-dimethylbenzenesulfonamide](/img/structure/B488504.png)

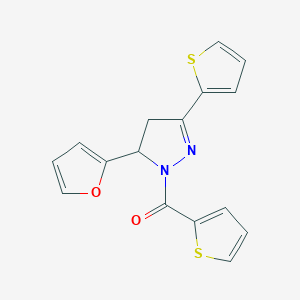

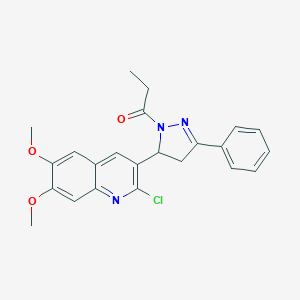

![2-Chloro-6-ethoxy-3-[5-(4-methylphenyl)-2-methylsulfonyl-3,4-dihydropyrazol-3-yl]quinoline](/img/structure/B488515.png)

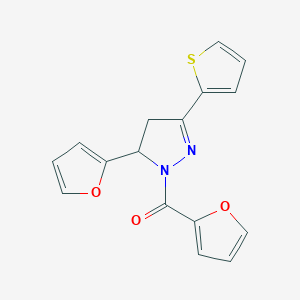

![2-chloro-3-[3-(2-furyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl]-7-methylquinoline](/img/structure/B488519.png)

![2-chloro-6-methyl-3-[1-(methylsulfonyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazol-5-yl]quinoline](/img/structure/B488521.png)